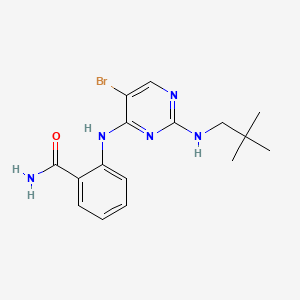
Jnk-1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jnk-1-IN-2 is a potent inhibitor of c-Jun N-terminal kinase 1 (JNK-1). It also exhibits inhibitory effects on c-Jun N-terminal kinase 2 (JNK-2) and c-Jun N-terminal kinase 3 (JNK-3). This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diseases related to the JNK signaling pathway, such as cancer and pulmonary fibrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jnk-1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturers or in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Jnk-1-IN-2 undergoes various chemical reactions, including phosphorylation inhibition and interactions with other proteins. It is known to inhibit the phosphorylation of c-Jun, a key protein in the JNK signaling pathway .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions involving this compound include organic solvents, catalysts, and specific inhibitors that facilitate the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving this compound are typically the result of its interaction with target proteins, leading to the inhibition of specific signaling pathways. These products are crucial in understanding the compound’s therapeutic potential .
Aplicaciones Científicas De Investigación
Jnk-1-IN-2 has a wide range of scientific research applications:
Mecanismo De Acción
Jnk-1-IN-2 exerts its effects by inhibiting the activity of JNK-1, JNK-2, and JNK-3. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cellular processes such as inflammation, apoptosis, and proliferation, which are mediated by the JNK signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with higher selectivity.
SP600125: A selective inhibitor of JNK that has been widely used in research.
AS602801 (Bentamapimod): A potent, orally active, and selective JNK inhibitor.
Uniqueness of Jnk-1-IN-2
This compound is unique due to its high potency and selectivity for JNK-1, with an IC50 value of 33.5 nM. It also exhibits significant inhibitory effects on JNK-2 and JNK-3, making it a valuable compound for studying the JNK signaling pathway and its role in various diseases .
Propiedades
Fórmula molecular |
C16H20BrN5O |
|---|---|
Peso molecular |
378.27 g/mol |
Nombre IUPAC |
2-[[5-bromo-2-(2,2-dimethylpropylamino)pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C16H20BrN5O/c1-16(2,3)9-20-15-19-8-11(17)14(22-15)21-12-7-5-4-6-10(12)13(18)23/h4-8H,9H2,1-3H3,(H2,18,23)(H2,19,20,21,22) |
Clave InChI |
HSEASLMARZYTKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CNC1=NC=C(C(=N1)NC2=CC=CC=C2C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



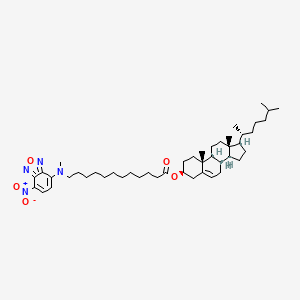
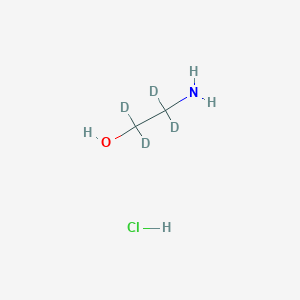
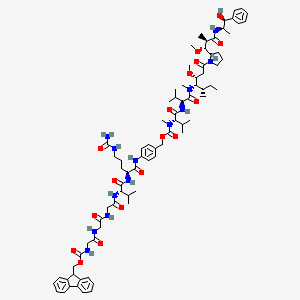
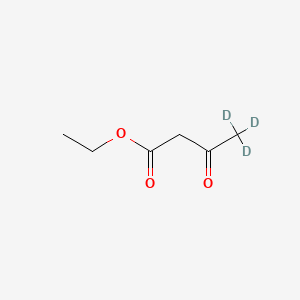

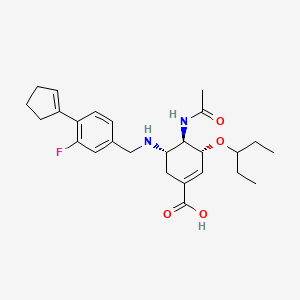
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)

![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)


